

# Errata: Reclassification of NSC 109555 as a Checkpoint Kinase 2 (Chk2) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |
|----------------------|------------|-----------|--|--|--|
| Compound Name:       | NSC 109555 |           |  |  |  |
| Cat. No.:            | B15582726  | Get Quote |  |  |  |

Initial investigations based on the user-provided topic revealed a discrepancy in the classification of **NSC 109555**. Extensive review of the scientific literature indicates that **NSC 109555** is not a SHIP1 activator but a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2). This technical guide will proceed with a comprehensive overview of the discovery and initial screening of **NSC 109555** in its correct capacity as a Chk2 inhibitor.

# An In-Depth Technical Guide to the Discovery and Initial Screening of NSC 109555, a Novel Chk2 Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that plays a critical role in the DNA damage response pathway.[1][2] Upon activation by upstream kinases such as ATM in response to genomic instability, Chk2 phosphorylates a variety of downstream targets to induce cell cycle arrest, facilitate DNA repair, or trigger apoptosis.[1][2][3] As such, inhibitors of Chk2 are of significant interest as potential therapeutic agents, particularly in combination with DNA-damaging cancer therapies.[1][2] This guide details the discovery and initial screening of **NSC 109555**, a novel bis-guanylhydrazone compound identified as a potent and selective Chk2 inhibitor.[3][4]



### **Discovery via High-Throughput Screening**

**NSC 109555** was identified from a high-throughput screening of over 100,000 compounds from the National Cancer Institute (NCI) Developmental Therapeutics Program.[3] The primary screening assay utilized was an immobilized metal ion affinity-based fluorescence polarization (IMAP) assay designed to detect the phosphorylation of a fluorescently labeled substrate by Chk2.[3]

#### **Initial Screening Data Summary**

The initial screening identified **NSC 109555** as a promising lead compound. Subsequent in vitro kinase assays and kinase profiling experiments confirmed its activity and selectivity.

| Target | Assay Type                                                  | Metric | Value    | Reference |
|--------|-------------------------------------------------------------|--------|----------|-----------|
| Chk2   | Cell-free kinase<br>assay                                   | IC50   | 200 nM   | [4][5]    |
| Chk2   | In vitro kinase<br>assay (Histone<br>H1<br>phosphorylation) | IC50   | 240 nM   | [1][4][5] |
| Chk1   | Kinase assay                                                | IC50   | > 10 μM  | [1][6]    |
| Brk    | Kinase assay                                                | IC50   | 210 nM   | [4][5]    |
| c-Met  | Kinase assay                                                | IC50   | 6,000 nM | [4][5]    |
| IGFR   | Kinase assay                                                | IC50   | 7,400 nM | [4][5]    |
| LCK    | Kinase assay                                                | IC50   | 7,100 nM | [4][5]    |

# Experimental Protocols High-Throughput Screening (IMAP Assay)

Principle: This assay measures the degree of phosphorylation of a fluorescently labeled peptide substrate by Chk2. Phosphorylated peptides bind to nanoparticles functionalized with metal ions, leading to a change in the fluorescence polarization signal.



#### Methodology:

- Recombinant Chk2 enzyme, a fluorescently labeled peptide substrate, and ATP are combined in microplate wells.
- Test compounds, such as those from the NCI library, are added to the wells.
- The kinase reaction is allowed to proceed for a defined period.
- A binding solution containing trivalent metal-based nanoparticles is added.
- The fluorescence polarization of each well is measured using a suitable plate reader.
- A decrease in the change in fluorescence polarization indicates inhibition of Chk2 activity.

## In Vitro Chk2 Kinase Assay (Histone H1 Phosphorylation)

Principle: This assay measures the ability of **NSC 109555** to inhibit the phosphorylation of a known Chk2 substrate, histone H1.

#### Methodology:

- Reactions are set up containing recombinant Chk2, histone H1, and [γ-<sup>32</sup>P]ATP in a suitable kinase buffer.
- Varying concentrations of NSC 109555 are added to the reactions.
- Reactions are incubated at 30°C to allow for phosphorylation.
- The reaction is stopped, and proteins are separated by SDS-PAGE.
- The gel is dried, and the incorporation of <sup>32</sup>P into histone H1 is visualized by autoradiography and quantified.
- IC50 values are calculated from the dose-response curves.

### **Cellular Assays**



L1210 Leukemia Cell Growth Inhibition and Autophagy Induction: **NSC 109555** was observed to inhibit the growth of L1210 leukemia cells and induce autophagy in these cells in vitro.[4][5]

Potentiation of Gemcitabine-Induced Cytotoxicity in Pancreatic Cancer Cells: In MIA PaCa-2, CFPAC-1, PANC-1, and BxPC-3 pancreatic cancer cell lines, 1,250 nM **NSC 109555** was shown to potentiate the cytotoxic effects of the chemotherapeutic agent gemcitabine.[4][5] This potentiation was associated with a reduction in gemcitabine-induced Chk2 phosphorylation and an enhancement of reactive oxygen species (ROS) production.[4][5][7]

### **Mechanism of Action and Structural Insights**

Biochemical characterization revealed that **NSC 109555** is an ATP-competitive inhibitor of Chk2.[1][3] This was further confirmed by the co-crystal structure of **NSC 109555** in complex with the catalytic domain of Chk2, which showed that the inhibitor occupies the ATP-binding pocket.[1][2] The crystal structure provides a detailed understanding of the protein-inhibitor interactions and serves as a template for the structure-assisted design of novel Chk2 inhibitors. [1]

# Visualizations Chk2 Signaling Pathway





Click to download full resolution via product page

Caption: Simplified Chk2 signaling pathway upon DNA damage and its inhibition by **NSC 109555**.

**Experimental Workflow for NSC 109555 Discovery and Screening** 





Click to download full resolution via product page

Caption: Workflow for the discovery and initial screening of **NSC 109555**.



#### Conclusion

The discovery of **NSC 109555** through a high-throughput screening campaign represents the identification of a novel chemotype for Chk2 inhibition.[3][4] Initial characterization has demonstrated its potency and selectivity for Chk2 in vitro, with an ATP-competitive mechanism of action.[1][3] Furthermore, cellular studies have indicated its potential to inhibit cancer cell growth and enhance the efficacy of existing chemotherapeutic agents.[4][5] The elucidation of its co-crystal structure with Chk2 provides a valuable platform for the rational design and optimization of this new class of inhibitors for potential therapeutic applications.[1][2]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Crystal structure of checkpoint kinase 2 in complex with NSC 109555, a potent and selective inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of checkpoint kinase 2 in complex with NSC 109555, a potent and selective inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a Bis-guanylhydrazone [4,4'-Diacetyldiphenylurea-bis(guanylhydrazone);
   NSC 109555] as a novel chemotype for inhibition of Chk2 kinase PubMed
   [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. targetmol.cn [targetmol.cn]
- 7. Inhibition of checkpoint kinase 2 (CHK2) enhances sensitivity of pancreatic adenocarcinoma cells to gemcitabine PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Errata: Reclassification of NSC 109555 as a Checkpoint Kinase 2 (Chk2) Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15582726#nsc-109555-discovery-and-initial-screening]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com